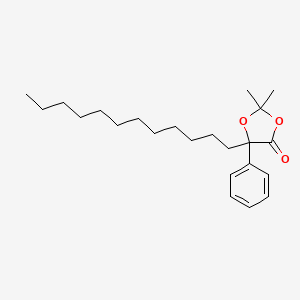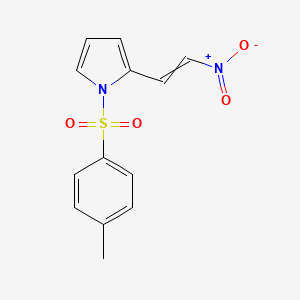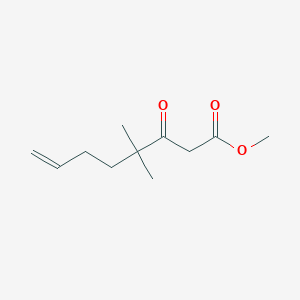
7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester is an organic compound with the molecular formula C11H18O3. This compound is a methyl ester derivative of 7-Octenoic acid, featuring a 4,4-dimethyl-3-oxo substitution. It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process. The final product is obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Similar structure but with a shorter carbon chain.
Octanoic acid, methyl ester: Lacks the 4,4-dimethyl-3-oxo substitution.
6-Octenoic acid, 3,7-dimethyl-, methyl ester: Different position of the double bond and methyl groups.
Uniqueness
7-Octenoic acid, 4,4-dimethyl-3-oxo-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
834900-11-7 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 4,4-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C11H18O3/c1-5-6-7-11(2,3)9(12)8-10(13)14-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
NLYRPKNQYWXOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



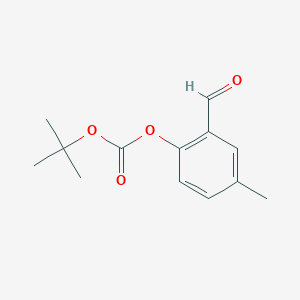
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
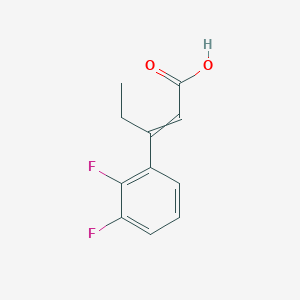
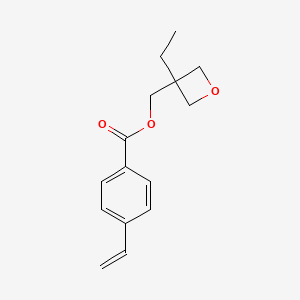
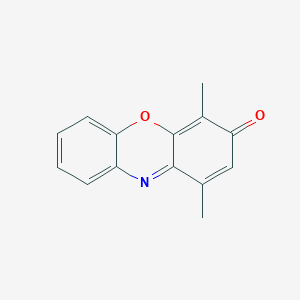
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
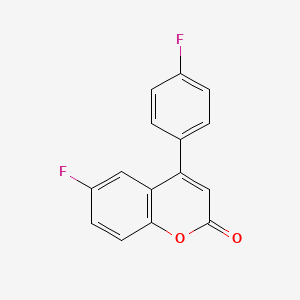
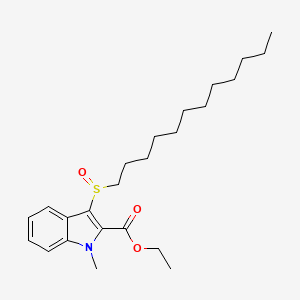
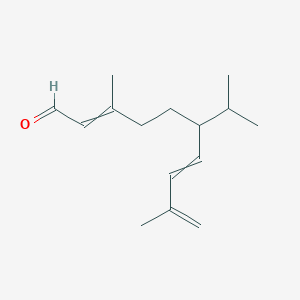
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
